2-Pyrrolidin-1-ylpropan-1-ol

Description

BenchChem offers high-quality 2-Pyrrolidin-1-ylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidin-1-ylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

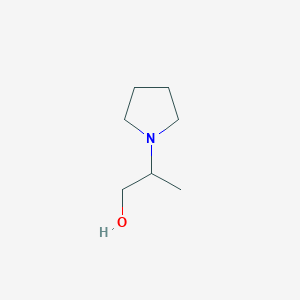

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIINYTXPBGXEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-19-7 | |

| Record name | β-Methyl-1-pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

(S)-2-(pyrrolidin-1-yl)propan-1-ol synthesis from L-proline

An In-Depth Technical Guide to the Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol from L-Proline

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a valuable chiral building block in the synthesis of pharmaceutical intermediates, prized for its role in introducing specific stereochemistry into target molecules.[1] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to this compound, starting from the readily available and inexpensive chiral pool amino acid, L-proline. The narrative emphasizes the causal relationships behind experimental choices, providing field-proven insights for researchers in organic synthesis and drug development. The synthesis is presented as a two-part process: the initial reduction of L-proline to the key chiral intermediate, (S)-prolinol, followed by the regioselective N-alkylation with propylene oxide. This document details step-by-step protocols, mechanistic elucidations, and data presentation to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds

Chiral amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[2] Their specific three-dimensional arrangement is often critical for selective interactions with biological targets like enzymes and receptors, which is fundamental to the efficacy and safety of many drugs.[2] Within this class, the pyrrolidine scaffold is a prevalent motif, prized for its ability to impart conformational rigidity and serve as a versatile pharmacophore.[1]

The target molecule, (S)-2-(pyrrolidin-1-yl)propan-1-ol, leverages the inherent chirality of its precursor, L-proline, making it a powerful tool for asymmetric synthesis, either as a chiral auxiliary or a key intermediate.[1][3] L-proline is an ideal starting material; it is a non-toxic, inexpensive, and naturally occurring amino acid available in high enantiomeric purity.[4][5] This "chiral pool" approach provides an efficient and economical pathway to complex, enantiomerically pure molecules without the need for complex resolution or asymmetric catalysis steps.[2]

This guide will detail a validated two-stage synthesis from L-proline, designed for scalability and reproducibility in a research or process development setting.

Overall Synthetic Strategy

The transformation of L-proline into (S)-2-(pyrrolidin-1-yl)propan-1-ol is efficiently achieved in two principal stages. First, the carboxylic acid moiety of L-proline is reduced to a primary alcohol to form (S)-prolinol. Second, the secondary amine of the resulting (S)-prolinol is alkylated via a nucleophilic ring-opening reaction with propylene oxide.

Caption: Overall workflow for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol.

Part 1: Synthesis of the Chiral Intermediate, (S)-Prolinol

The direct reduction of the carboxylic acid of L-proline is challenging with common, selective hydride reagents like sodium borohydride (NaBH₄) and can be complicated even with stronger reagents like lithium aluminum hydride (LiAlH₄) due to the formation of stable aluminate salts with the acidic proton. A more reliable and high-yielding approach involves a two-step sequence: esterification of the carboxylic acid followed by reduction of the less reactive ester.

Step 1: Esterification of L-Proline

The conversion of the carboxylic acid to its corresponding methyl or ethyl ester is a classic Fischer esterification. This reaction is an acid-catalyzed equilibrium process. By using the alcohol as the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate.

Experimental Protocol: Synthesis of L-Proline Methyl Ester

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-proline (e.g., 23.0 g, 0.2 mol).

-

Reagent Addition: Add methanol (250 mL) to the flask. Cool the suspension in an ice bath to 0-5 °C.

-

Catalyst: Slowly add thionyl chloride (SOCl₂) (e.g., 17.5 mL, 0.24 mol) dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 15 °C. The thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst. This method is often preferred over bubbling HCl gas for convenience.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting white solid is L-proline methyl ester hydrochloride. To obtain the free ester, dissolve the solid in a minimal amount of cold water and neutralize carefully with a base such as triethylamine or saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield L-proline methyl ester as an oil.

Mechanism of Fischer Esterification

Caption: Mechanism of the acid-catalyzed Fischer esterification of L-proline.

Step 2: Reduction of L-Proline Methyl Ester to (S)-Prolinol

Esters are readily reduced to primary alcohols by powerful hydride reagents like LiAlH₄.[6] This reaction is highly efficient and proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Due to the high reactivity of LiAlH₄, especially with protic sources, the reaction must be conducted under anhydrous conditions.

Experimental Protocol: Synthesis of (S)-Prolinol

-

Setup: Assemble a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.2 equivalents relative to the ester) in anhydrous tetrahydrofuran (THF) (e.g., 300 mL). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve the L-proline methyl ester (1.0 equiv.) in anhydrous THF (e.g., 150 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the ester.[7]

-

Quenching (Fieser Workup): CAUTION: Exothermic reaction, perform slowly and with vigorous stirring in a well-ventilated fume hood. Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams).

-

15% aqueous sodium hydroxide (NaOH) solution (X mL).

-

Water (3X mL). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[7]

-

-

Isolation: Stir the resulting mixture for 30 minutes until a white, filterable precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil is typically of high purity but can be further purified by vacuum distillation to yield pure (S)-prolinol.[8]

Mechanism of Ester Reduction by LiAlH₄

Caption: Mechanism for the reduction of an ester to a primary alcohol with LiAlH₄.

Part 2: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol

The final step involves the N-alkylation of (S)-prolinol. The secondary amine of the pyrrolidine ring is a potent nucleophile that readily attacks an electrophilic carbon source. Propylene oxide, an epoxide, serves as an excellent electrophile for this purpose.

Step 3: N-Alkylation via Epoxide Ring-Opening

The reaction between an amine and an epoxide is a classic method for forming β-amino alcohols.[9] The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring.

Experimental Protocol: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (S)-prolinol (1.0 equiv.) in a protic solvent such as methanol or ethanol (e.g., 5-10 volumes).

-

Reagent Addition: Add propylene oxide (e.g., 1.1-1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is an oil that can be purified by vacuum distillation to yield the final product, (S)-2-(pyrrolidin-1-yl)propan-1-ol, with high purity.

Mechanistic Insight: Regioselectivity of Ring-Opening

The ring-opening of an unsymmetrical epoxide like propylene oxide can, in principle, yield two different regioisomers. Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile (the secondary amine of prolinol) will preferentially attack the less sterically hindered carbon atom of the epoxide.[10] In the case of propylene oxide, this is the terminal (C1) carbon, leading exclusively to the desired propan-1-ol derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 8. Prolinol - Wikipedia [en.wikipedia.org]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

2-Pyrrolidin-1-ylpropan-1-ol chemical properties and structure

The following technical guide provides an in-depth analysis of 2-Pyrrolidin-1-ylpropan-1-ol , a chiral beta-amino alcohol used primarily as a ligand in asymmetric synthesis and as a pharmaceutical intermediate.[1]

Technical Profile: 2-Pyrrolidin-1-ylpropan-1-ol

Chemical Class: Beta-Amino Alcohol | Primary Application: Chiral Auxiliary & Intermediate[1]

Executive Summary

2-Pyrrolidin-1-ylpropan-1-ol is a bifunctional organic molecule featuring a pyrrolidine ring attached to the C2 position of a propanol backbone.[1][2][3][4] It is structurally distinct from its linear isomer, 3-(pyrrolidin-1-yl)propan-1-ol, and its phenylated analog, 1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (a common pseudoephedrine impurity).[1]

Its value lies in its chiral center at C2 and the 1,2-amino-alcohol motif , which allows it to serve as a bidentate ligand in organometallic catalysis.[1] This structure effectively coordinates with metals (e.g., Zn, Ru) to induce stereoselectivity in asymmetric transformations.[5]

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2-(Pyrrolidin-1-yl)propan-1-ol |

| CAS Number | 169308-05-8 (for (2R)-isomer); Generic references may vary.[1] |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| SMILES | CC(CN1CCCC1)CO (Note: C2 branching) |

| Chirality | Contains one stereocenter at C2.[1][5] Available as (R) or (S) enantiomers.[5][6] |

Structural Analysis

The molecule consists of a rigid pyrrolidine ring fused to a flexible propanol chain.[5]

-

Steric Bulk: The pyrrolidine ring provides moderate steric hindrance, which is crucial for transferring chiral information during catalytic cycles.[5]

-

Coordination Geometry: The nitrogen (Lewis base) and the hydroxyl oxygen (H-bond donor/acceptor) are separated by two carbons, forming a stable 5-membered chelate ring upon metal coordination.[1][5]

Physicochemical Properties[1][2][7][8][9]

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Liquid | Colorless to pale yellow oil.[1][7] |

| Boiling Point | ~180–190 °C (est.)[1][5] | Significantly lower than its phenylated analog (~321 °C).[5] |

| Density | ~0.95 - 0.98 g/cm³ | Typical for small amino alcohols.[1] |

| pKa (Conj. Acid) | ~9.5 - 10.0 | Tertiary amine character; basic.[1] |

| Solubility | High | Miscible with water, ethanol, DCM, and THF.[5] |

| LogP | ~0.5 | Amphiphilic; soluble in both aqueous and organic media.[5] |

Synthesis & Manufacturing Protocols

The synthesis of 2-pyrrolidin-1-ylpropan-1-ol typically exploits the "chiral pool" strategy, starting from the amino acid Alanine to ensure optical purity.[1]

Protocol A: Reduction of N-Pyrrolidinyl Alanine Ester

This is the preferred route for generating high-enantiomeric-excess (ee) product.[1]

-

Cyclization (Ring Formation):

-

Reduction:

Protocol B: Ring Opening (Racemic Route)

-

Reagents: Pyrrolidine + Propylene Oxide.[5]

-

Limitation: This reaction predominantly yields the structural isomer 1-(pyrrolidin-1-yl)propan-2-ol due to nucleophilic attack at the less hindered carbon.[1] Therefore, Protocol A is required to achieve the 2-pyrrolidin-1-ylpropan-1-ol structure.[1]

Synthesis Pathway Diagram[1][5]

Caption: Synthesis via the chiral pool method ensures retention of stereochemistry from the Alanine precursor.

Reactivity & Derivatives[1][5][9]

The molecule exhibits dual reactivity due to the tertiary amine and the primary alcohol.[5]

5.1 Coordination Chemistry (Ligand Behavior)

In the presence of dialkylzinc reagents (e.g.,

5.2 Chemical Transformations[1][5][8]

-

O-Acylation: Reaction with acid chlorides yields ester derivatives (prodrugs or specialized auxiliaries).[1][5]

-

Oxidation: Swern oxidation converts the alcohol to 2-(pyrrolidin-1-yl)propanal , a reactive chiral aldehyde.[1]

-

Salt Formation: Readily forms crystalline salts (HCl, oxalate) for purification.[5]

Reactivity Flowchart

Caption: The molecule serves as a versatile precursor for oxidation, esterification, and metal coordination.[1][5]

Applications

Pharmaceutical Development[1][5][9]

-

Intermediate: Used in the synthesis of antihistamines and anticholinergics where a rigid amino-propyl chain is required to fit specific G-protein coupled receptors (GPCRs).[1][5]

-

Chiral Resolution: The pure enantiomer can be used to resolve racemic acids via diastereomeric salt formation.[5]

Asymmetric Catalysis[1][5]

-

Ligand Efficiency: As a ligand for the enantioselective addition of diethylzinc to benzaldehyde, derivatives of this alcohol have demonstrated high enantiomeric excess (ee > 90%).[5] The pyrrolidine ring is often superior to diethylamine analogs due to conformational rigidity.[5]

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[5]

-

Handling: Hygroscopic.[5] Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which degrades catalytic performance.[5]

-

Toxicity: Like many amino alcohols, it may be harmful if swallowed.[5] Use standard PPE (gloves, goggles) and work within a fume hood.[5]

References

-

ChemScene. (2025).[1][5] (2R)-2-pyrrolidin-1-ylpropan-1-ol Product Profile & CAS 169308-05-8.[1][4] Retrieved from [1][5]

-

BenchChem. (2025).[1][5][6] Technical Data for (S)-2-(pyrrolidin-1-yl)propan-1-ol and Comparative Analysis. Retrieved from [1][5]

-

PubChem. (2025).[1][5] Compound Summary: 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol (Analog Comparison). Retrieved from [1][3][5]

-

ChemicalBook. (2025).[1][5] Properties and Safety of Pyrrolidine Propanol Derivatives. Retrieved from [1][5]

Sources

- 1. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | C13H19NO | CID 10856631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 127641-25-2: Phenylpyrrolidinylpropanol | CymitQuimica [cymitquimica.com]

- 3. (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | RUO [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. gov.je [gov.je]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-(Pyrrolidin-1-yl)propan-1-ol | 19748-66-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. (1R,2S)-N-Pyrrolidinyl-L-Norephedrine Base | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Buy (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol | 853180-09-3 [smolecule.com]

The Architect's Guide to Asymmetry: An In-depth Technical Guide on the Enantioselective Synthesis of 2-Amino Alcohols

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral 2-amino alcohols are a testament to this principle, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2][3][4] Their stereochemistry is often the key that unlocks a specific interaction with a biological target, such as an enzyme or receptor, dictating the efficacy and safety of a drug.[1] Consequently, the ability to synthesize these molecules as single enantiomers is a cornerstone of modern medicinal chemistry and process development. This guide provides a comprehensive exploration of the core strategies developed for the enantioselective synthesis of 2-amino alcohols, offering field-proven insights into the causality behind experimental choices and providing a framework for the rational design of synthetic routes.

Core Strategies for Achieving Enantioselectivity

The synthesis of chiral 2-amino alcohols can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by factors such as the desired stereochemistry, the substrate scope, scalability, and economic viability. The primary approaches that will be discussed in detail are:

-

Asymmetric Aminohydroxylation of Alkenes: The direct, atom-economical conversion of an alkene to a 2-amino alcohol.

-

Asymmetric Reduction of α-Amino Ketones: The stereoselective reduction of a prochiral ketone to a chiral alcohol.

-

Synthesis from the Chiral Pool: Leveraging the inherent chirality of naturally occurring starting materials.

-

Biocatalytic Approaches: Harnessing the exquisite selectivity of enzymes to forge chiral centers.

The following sections will delve into the mechanistic underpinnings and practical applications of these powerful synthetic methodologies.

Asymmetric Aminohydroxylation (AA): A Direct and Elegant Approach

The Sharpless Asymmetric Aminohydroxylation (AA) reaction stands as a landmark achievement in asymmetric catalysis, enabling the direct conversion of an alkene into a 1,2-amino alcohol in a single, catalytic step.[1] This powerful transformation utilizes osmium tetroxide (OsO₄) as a catalyst, a stoichiometric nitrogen source (typically a chloramine salt), and a chiral ligand derived from cinchona alkaloids to control the enantioselectivity of the addition across the double bond.[1][5]

The Catalytic Cycle and Mechanism of Enantioselection

The reaction proceeds through a catalytic cycle involving the formation of an osmium(VI) azaglycolate intermediate. The chiral ligand, by coordinating to the osmium center, creates a chiral environment that directs the approach of the alkene from a specific face, thus establishing the desired stereochemistry. The osmium(VI) azaglycolate is then reoxidized by the nitrogen source, and subsequent hydrolysis releases the 2-amino alcohol product, regenerating the catalyst for the next cycle.[6] The choice of the chiral ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, dictates which enantiomer of the product is formed.[1][7]

Figure 1: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Practical Considerations and Substrate Scope

The success of the AA reaction is influenced by several factors, including the choice of solvent, the nature of the nitrogen source, and the structure of the alkene substrate. A solvent system of n-propanol and water is commonly employed.[1] While chloramine-T is a widely used nitrogen source, other reagents have been developed to introduce different protecting groups on the amino functionality.[6] The reaction generally works well for a variety of alkene substitution patterns, although regioselectivity can be a challenge for certain substrates.[1][6]

Representative Protocol: Asymmetric Aminohydroxylation of Styrene

Materials:

-

Styrene

-

(DHQ)₂PHAL (chiral ligand)

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

tert-Butyl carbamate

-

Sodium hypochlorite solution (bleach)

-

n-Propanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of (DHQ)₂PHAL (0.05 eq) and potassium osmate(VI) dihydrate (0.04 eq) in a 1:1 mixture of n-propanol and water, add tert-butyl carbamate (1.1 eq).

-

Cool the mixture to 0 °C and add styrene (1.0 eq).

-

Slowly add sodium hypochlorite solution (1.2 eq) dropwise over 1-2 hours, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for an additional 12 hours.

-

Quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino alcohol.

Asymmetric Reduction of α-Amino Ketones: A Convergent Strategy

The asymmetric reduction of prochiral α-amino ketones is a highly effective and convergent method for the synthesis of chiral 2-amino alcohols.[8] This approach relies on the use of a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic faces of the carbonyl group.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the reduction of α-amino ketones.[8] These methods employ transition metal catalysts, typically ruthenium or rhodium, in combination with chiral ligands.[1] The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the delivery of hydride to one face of the ketone, resulting in high enantioselectivity.[1] Asymmetric transfer hydrogenation, which often uses isopropanol or formic acid as the hydride source, offers the advantage of not requiring high-pressure hydrogenation equipment.[8]

| Catalyst/Ligand System | Substrate | Yield (%) | ee (%) | Reference |

| RuCl₂[(S,S)-TsDPEN] | N-Boc-2-aminoacetophenone | >95 | >99 | [1] |

| [Ir(cod)Cl]₂/(S)-MeO-BIPHEP | N-Me-2-aminoacetophenone | 98 | 96 | [8] |

| Rh(cod)₂BF₄/(R,R)-QuinoxP* | 2-Amino-1-phenylethanone | 95 | 99 | [9] |

Table 1: Representative examples of asymmetric reduction of α-amino ketones.

Figure 2: Enantioselection in the asymmetric reduction of an α-amino ketone.

Synthesis from the Chiral Pool: Nature's Starting Point

One of the most straightforward and traditional methods for obtaining enantiomerically pure 2-amino alcohols is to start with a readily available chiral molecule, a strategy known as chiral pool synthesis.[1] Natural α-amino acids are excellent starting materials for this purpose due to their high optical purity and availability.[1]

Reduction of α-Amino Acids

The carboxylic acid moiety of an α-amino acid can be reduced to the corresponding alcohol using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation directly yields the chiral 2-amino alcohol with retention of stereochemistry at the α-carbon.[1]

Figure 3: Workflow for the synthesis of a 2-amino alcohol from the chiral pool.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[10][11] Enzymes operate under mild conditions, often in aqueous media, and exhibit exceptional levels of enantio-, regio-, and chemoselectivity.[10][11]

Reductive Amination of α-Hydroxy Ketones

Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral 2-amino alcohols.[12] These enzymes utilize ammonia as the amino donor and a cofactor, such as NADH, for the reduction step.[10] The exquisite substrate recognition of the enzyme's active site ensures the formation of a single enantiomer of the product.[12]

Multi-Enzyme Cascades

More complex transformations can be achieved through multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next. This approach allows for the synthesis of chiral 2-amino alcohols from simple, achiral starting materials in a one-pot fashion, minimizing waste and purification steps.[3] For instance, L-phenylalanine can be converted into optically active phenylethanolamines and 2-phenylglycinols through enzymatic cascade reactions.[3]

Conclusion: A Synergistic Toolkit for Asymmetric Synthesis

The enantioselective synthesis of 2-amino alcohols is a vibrant and evolving field of research. The methodologies discussed in this guide—asymmetric aminohydroxylation, asymmetric reduction, chiral pool synthesis, and biocatalysis—represent a powerful and synergistic toolkit for the modern synthetic chemist. The choice of the optimal strategy depends on a careful consideration of the target molecule, the desired scale of the synthesis, and the available resources. As our understanding of catalysis and enzyme engineering deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these fundamentally important chiral building blocks, further empowering the discovery and development of new medicines.

References

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.

- Enantioselective radical C–H amination for the synthesis of β-amino alcohols.PMC - NIH.

- Enantioselective Synthesis of β-amino acids: A Review.Hilaris Publisher.

- Aminohydroxyl

- Discovery and synthesis of chiral amino alcohols.Benchchem.

- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.

- Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols.

- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C

- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.Alfa Chemistry.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.MDPI.

- Synthesis of 1,2-amino alcohols.Organic Chemistry Portal.

- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.

- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.PubMed Central.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia.

- Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-C

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.Unavailable.

- Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.RSC Publishing.

- The Sharpless asymmetric aminohydroxylation.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B111276G.

- Sharpless Aminohydroxylation (Oxyamin

- Asymmetric reductions of .alpha.,.beta.-acetylenic ketones and acetophenone using lithium aluminum hydride complexed with optically active 1,3-amino alcohols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 7. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

Technical Guide: Chiral Pool Synthesis of Pyrrolidine Derivatives

The following technical guide is structured to provide an actionable, mechanism-driven analysis of chiral pool synthesis for pyrrolidine derivatives. It prioritizes experimental logic and self-validating protocols over generic descriptions.

Content Type: Advanced Synthetic Methodology Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Strategic Advantage of the Chiral Pool

In the synthesis of pyrrolidine-based pharmacophores (e.g., glycosidase inhibitors, proline mimetics), the Chiral Pool strategy offers a distinct advantage over asymmetric catalysis: atom economy in stereochemical generation . By selecting a starting material that already possesses the desired absolute configuration, the synthetic burden shifts from creating chirality to preserving it.

This guide focuses on two dominant pathways:

-

Ring Retention/Modification: Utilizing L-Proline and L-Glutamic Acid for C2 and C5 functionalization.

-

Ring Construction (The Chiron Approach): Utilizing Carbohydrates (e.g., Arabinose, Ribose) to access highly functionalized polyhydroxylated pyrrolidines (iminosugars).

Strategic Selection of Chiral Precursors

The choice of starting material is dictated by the substitution pattern of the target pyrrolidine. The following decision matrix correlates target geometry with the optimal chiral progenitor.

Table 1: Precursor Selection Matrix

| Target Substitution | Optimal Precursor | Key Synthetic Intermediate | Stereochemical Fidelity |

| C2-Substituted | L-Proline / D-Proline | Prolinol / Prolinal | High (Risk of racemization at C2 if aldehyde is enolizable) |

| C5-Substituted | L-Glutamic Acid | L-Pyroglutamic Acid | Excellent (Stereocenter is remote from reaction site during cyclization) |

| C3/C4-Hydroxy | Tartaric Acid / Malic Acid | 1,4-Diol / Epoxide | Excellent (C2 symmetry of Tartaric acid simplifies NMR analysis) |

| Polyhydroxylated | D-Arabinose / D-Xylose | Amino-alditols | High (Anomeric center is usually sacrificed/reduced) |

Visualization: Retrosynthetic Decision Logic

Figure 1: Decision tree for selecting chiral pool precursors based on the target molecule's substitution pattern.

Pathway A: The Glutamic Acid Route (C5-Functionalization)

Mechanism: The "Ex-Chiral Pool" modification. Unlike Proline, which is prone to racemization when functionalizing the C2 position (via enolization of aldehydes/ketones), L-Glutamic Acid allows for the construction of the pyrrolidine ring around the chiral center, locking the stereochemistry at what becomes the C5 position.

Core Transformation: Pyroglutamic Acid Reduction

The critical intermediate is (S)-Pyroglutamic acid (5-oxoproline). The strategy involves selective reduction of the amide carbonyl (lactam) vs. the exocyclic ester/acid.

Detailed Protocol: Synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone

This protocol yields a versatile intermediate where the lactam nitrogen can be protected, and the alcohol converted to a leaving group for ring closure or chain extension.

Reagents: L-Glutamic acid, Ethanol, SOCl₂, NaBH₄.

-

Esterification/Cyclization:

-

Suspend L-Glutamic acid (10.0 g, 68 mmol) in absolute ethanol (100 mL).

-

Add Thionyl Chloride (SOCl₂, 1.1 eq) dropwise at 0°C. Caution: Gas evolution (HCl/SO₂).

-

Reflux for 2 hours.[2] The acid cyclizes to diethyl glutamate hydrochloride, which upon neutralization and heating, cyclizes to Ethyl (S)-pyroglutamate .

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the baseline amino acid spot indicates conversion.

-

-

Selective Reduction (The Critical Step):

-

Dissolve Ethyl (S)-pyroglutamate (5.0 g) in EtOH/H₂O (9:1).

-

Add NaBH₄ (2.5 eq) in portions at 0°C. Note: The presence of water is crucial here to generate the active borohydride species capable of reducing the ester without opening the lactam ring.

-

Stir at room temperature for 12 hours.

-

Quench: Carefully add Acetone (scavenges excess hydride) followed by acidification to pH 4 with 1N HCl.

-

-

Purification:

-

Evaporate solvents.[3] Extract the residue with hot EtOAc (3x).

-

Dry over Na₂SO₄ and concentrate.

-

Yield: ~85% of (S)-5-(hydroxymethyl)-2-pyrrolidinone as a viscous oil.

-

Self-Validating Metric:

-

¹H NMR (CDCl₃): Look for the ABX pattern of the CH₂-OH protons at δ 3.6–3.8 ppm. The retention of the lactam carbonyl signal in ¹³C NMR (~178 ppm) confirms the ring is intact.

Pathway B: The Carbohydrate Route (Polyhydroxylated Pyrrolidines)

Mechanism: The Chiron Approach / Intramolecular Cyclization. Synthesizing iminosugars (e.g., DAB-1) requires establishing 3-4 contiguous stereocenters. Carbohydrates like D-Arabinose or D-Xylose provide these centers pre-installed. The challenge is replacing the ring oxygen with nitrogen.

Core Transformation: Iodine-Mediated Cyclization

This method utilizes an intramolecular nucleophilic attack of a carbamate nitrogen onto an activated primary alcohol (or iodide) derived from the sugar.

Detailed Protocol: Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB-1) from D-Arabinose

Reference Grounding: Based on methods developed by Fleet et al. and optimized in recent green chemistry applications [1, 2].

Reagents: D-Arabinose, Benzylamine, H₂/Pd-C, Cbz-Cl, Iodine, Triphenylphosphine (PPh₃), Imidazole.

-

Reductive Amination:

-

React D-Arabinose with Benzylamine in MeOH to form the glycosylamine.

-

Reduce in situ with NaBH₄ to the open-chain amino alditol.

-

-

N-Protection:

-

Protect the secondary amine with Cbz-Cl (Benzyl chloroformate) under Schotten-Baumann conditions (NaHCO₃/H₂O/Dioxane).

-

Result:N-Cbz-1-amino-1-deoxy-D-arabinitol.

-

-

Selective Iodination & Cyclization (The "One-Pot" Cascade):

-

Concept: Primary alcohols (C5-OH) react faster with I₂/PPh₃ than secondary alcohols.

-

Dissolve the N-Cbz intermediate in dry Toluene/Acetonitrile (3:1).

-

Add Imidazole (3 eq), PPh₃ (1.2 eq), and Iodine (1.1 eq) at 0°C.

-

Heat to 80°C for 4 hours.

-

Mechanism: The C5-OH is converted to C5-I. The internal carbamate nitrogen (nucleophile) attacks the C5-I (electrophile) to close the 5-membered ring.

-

Checkpoint: Formation of a less polar spot on TLC indicates cyclization.

-

-

Global Deprotection:

-

Treat the cyclic carbamate with H₂ (1 atm) and Pd(OH)₂/C in MeOH. This removes the Cbz group and any benzyl ethers if present.

-

Product: 1,4-dideoxy-1,4-imino-D-arabinitol (DAB-1).[4]

-

Visualization: Iminosugar Synthesis Workflow

Figure 2: Synthetic pathway for the conversion of D-Arabinose to DAB-1 via iodine-mediated cyclization.

Critical Control Points & Troubleshooting

| Parameter | Risk Factor | Mitigation Strategy |

| Moisture Control | High | In the Glutamic acid reduction, excess water hydrolyzes the ester but prevents borohydride coordination. Maintain strict 9:1 EtOH/H₂O ratio. |

| Racemization | Medium | When working with Proline derivatives (Pathway A), avoid strong bases (LDA) if the C2-aldehyde is formed. Use Dess-Martin Periodinane for oxidations to preserve chirality.[5] |

| Regioselectivity | High | In the Carbohydrate route (Pathway B), ensure the temperature during iodination does not exceed 80°C to prevent secondary alcohol substitution. |

| Purification | Medium | Polyhydroxylated pyrrolidines are highly water-soluble. Use Ion-Exchange Chromatography (Dowex 50W) rather than silica gel for final purification. |

References

-

Fleet, G. W. J., et al. "Synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol." Journal of the Chemical Society, Perkin Transactions 1, 1985.

-

Suganuma, S., et al. "One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3."[6] Catalysts & Catalysis, 2017.

-

BenchChem. "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide."[1] BenchChem Technical Notes, 2025.

-

Pandey, G., et al. "Photoinduced Electron Transfer (PET) in Organic Synthesis: Synthesis of Iminosugars." Chemical Reviews, 2016.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Chirospecific synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol via one-pot cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. shokubai.org [shokubai.org]

A Comprehensive Spectroscopic and Synthetic Guide to (S)-2-(pyrrolidin-1-yl)propan-1-ol

Abstract

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol that has garnered significant interest as a versatile building block and chiral auxiliary in asymmetric synthesis.[1] Its utility in the stereoselective synthesis of complex molecules necessitates a thorough understanding of its structural and spectroscopic properties. This in-depth technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of (S)-2-(pyrrolidin-1-yl)propan-1-ol. We present predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis of analogous chemical structures and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this important chiral compound.

Introduction: The Significance of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and natural products. Their defined stereochemistry is often crucial for biological activity. (S)-2-(pyrrolidin-1-yl)propan-1-ol, with its stereocenter at the 2-position of the propanol backbone and a pyrrolidine moiety, serves as a valuable precursor in the synthesis of more complex chiral molecules.[1] The pyrrolidine ring, a common feature in many biologically active compounds, imparts a degree of conformational rigidity.[2] The presence of both a secondary amine and a hydroxyl group provides two reactive sites for further functionalization, making it a versatile intermediate in synthetic chemistry.[1]

This guide provides a detailed protocol for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol and a thorough analysis of its expected spectroscopic characteristics.

Molecular Structure

The structural representation of (S)-2-(pyrrolidin-1-yl)propan-1-ol is depicted below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of (S)-2-(pyrrolidin-1-yl)propan-1-ol with atom numbering.

Synthesis and Sample Preparation

A reliable method for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol is the nucleophilic ring-opening of (S)-propylene oxide with pyrrolidine. This reaction proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of pyrrolidine (1.2 equivalents) in methanol, (S)-propylene oxide (1.0 equivalent) is added dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-2-(pyrrolidin-1-yl)propan-1-ol.

Sample Preparation for Spectroscopy

-

NMR Spectroscopy: Samples are prepared by dissolving approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

IR Spectroscopy: A thin film of the neat liquid is prepared between two sodium chloride or potassium bromide plates.

-

Mass Spectrometry: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL for analysis by electrospray ionization (ESI).

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| H9' | ~1.15 | Doublet | 3H | Methyl group protons |

| H3, H4 | ~1.75 | Multiplet | 4H | Methylene protons of pyrrolidine |

| H2, H5 | ~2.50 | Multiplet | 4H | Methylene protons adjacent to nitrogen in pyrrolidine |

| H6 | ~2.30-2.60 | Multiplet | 2H | Methylene protons adjacent to nitrogen |

| H7' | ~3.80 | Multiplet | 1H | Methine proton adjacent to hydroxyl group |

| OH | Variable (broad) | Singlet | 1H | Hydroxyl proton |

Causality Behind Predictions:

-

The methyl protons (H9') are expected to appear as a doublet around 1.15 ppm due to coupling with the adjacent methine proton (H7').[3]

-

The pyrrolidine protons (H2, H3, H4, H5) will exhibit complex multiplets in the aliphatic region. Protons closer to the electron-withdrawing nitrogen atom (H2, H5) will be deshielded and appear further downfield compared to H3 and H4.[4]

-

The methylene protons at C6 are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet.

-

The methine proton (H7') is attached to a carbon bearing an oxygen atom, causing a significant downfield shift to around 3.80 ppm.[3]

-

The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C9' | ~20 | Methyl carbon |

| C3, C4 | ~23 | Methylene carbons of pyrrolidine |

| C2, C5 | ~54 | Methylene carbons adjacent to nitrogen in pyrrolidine |

| C6 | ~60 | Methylene carbon adjacent to nitrogen |

| C7' | ~68 | Methine carbon bearing the hydroxyl group |

Causality Behind Predictions:

-

The methyl carbon (C9') is expected in the upfield region, typical for sp³ hybridized carbons.[5]

-

The pyrrolidine carbons C3 and C4 will be in the aliphatic region, while C2 and C5, being adjacent to the nitrogen, will be deshielded.[6]

-

The carbon C7' attached to the electronegative oxygen atom will be the most deshielded among the sp³ carbons, appearing around 68 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wave Number (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Alkane |

| 1150-1050 | C-N stretch | Amine |

| 1100-1000 | C-O stretch | Alcohol |

Causality Behind Predictions:

-

A broad absorption band in the 3400-3200 cm⁻¹ region is a characteristic feature of the O-H stretching vibration in hydrogen-bonded alcohols.[8]

-

Strong C-H stretching vibrations are expected in the 2960-2850 cm⁻¹ range for the methyl and methylene groups.

-

The C-N stretching vibration of the tertiary amine is expected to appear in the 1150-1050 cm⁻¹ region.[9]

-

A C-O stretching vibration for the secondary alcohol is anticipated around 1100-1000 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol .[1]

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): An odd molecular ion peak is expected at m/z = 129, consistent with the nitrogen rule.[10]

-

Alpha-Cleavage: The most favorable fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable iminium ion.

-

Loss of a C₂H₅O radical would result in a fragment at m/z = 84.

-

Loss of an ethyl group from the propanol side chain is also possible.

-

-

Alcohol Fragmentation: Cleavage adjacent to the oxygen atom can also occur.

-

Loss of a methyl group (CH₃) from the molecular ion would give a peak at m/z = 114.

-

Loss of a CH₂OH group is less likely but possible.

-

Caption: Predicted major fragmentation pathways for (S)-2-(pyrrolidin-1-yl)propan-1-ol.

Integrated Spectral Interpretation

The collective spectroscopic data provides unambiguous confirmation of the structure of (S)-2-(pyrrolidin-1-yl)propan-1-ol. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, identifying the distinct methyl, methylene, and methine environments. The IR spectrum confirms the presence of the key hydroxyl and amine functional groups. Finally, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. The chirality of the molecule, while not directly evident from these standard spectra, is confirmed by the synthesis from a chiral starting material, (S)-propylene oxide.

References

- Benchchem. (n.d.). 2-(pyrrolidin-1-yl)propan-1-ol: A Deep Dive into its Catalytic Mechanism of Action.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern.

-

ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum.

-

ResearchGate. (n.d.). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Jackson, G. (2020).

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol.

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol.

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

Sources

- 1. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. whitman.edu [whitman.edu]

Predicted ¹H NMR Spectrum of 2-Pyrrolidin-1-ylpropan-1-ol

Executive Summary

This technical guide details the predicted ¹H NMR spectral characteristics of 2-pyrrolidin-1-ylpropan-1-ol (CAS: 23356-96-9), a chiral

The spectral analysis of this compound is non-trivial due to the presence of a chiral center at the C2 position. This chirality induces magnetic non-equivalence in the adjacent methylene protons (

Structural Analysis & Stereochemistry

To accurately predict the NMR spectrum, we must first deconstruct the stereochemical environment. The molecule consists of a propan-1-ol backbone substituted at the 2-position with a pyrrolidine ring.

Structure:

The Chirality Impact

The carbon at position 2 (

-

Implication for

Protons: The two protons on -

Implication for Pyrrolidine: While nitrogen inversion is typically fast at room temperature (averaging the ring signals), the adjacent chiral center can induce slight magnetic non-equivalence in the pyrrolidine

-protons, potentially broadening them or splitting them into complex multiplets.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following data represents the predicted chemical shifts (

Spectral Data Table

| Position | Group | Type | Integration | Multiplicity ( | Assignment Logic | |

| C3 | Methyl | 0.95 – 1.05 | 3H | Doublet ( | Coupled to C2-H. | |

| Pyr- | Ring | Methylene | 1.70 – 1.85 | 4H | Multiplet | |

| Pyr- | Ring | Methylene | 2.50 – 2.75 | 4H | Broad Multiplet | |

| C2 | Methine | 2.85 – 3.05 | 1H | Multiplet (ddq) | Coupled to C3-Me (q), C1- | |

| C1 | Methylene | 3.35 – 3.45 | 1H | dd ( | Diastereotopic proton A. | |

| C1 | Methylene | 3.55 – 3.65 | 1H | dd ( | Diastereotopic proton B. | |

| OH | Hydroxyl | 3.0 – 5.0 | 1H | Broad Singlet | Concentration/Solvent dependent. Disappears with |

Detailed Signal Analysis

The ABX System (

and

Protons)

The most diagnostic feature of this spectrum is the region between 3.3 and 3.7 ppm. Unlike a standard ethyl group triplet/quartet, the

-

Geminal Coupling (

): The two protons on -

Vicinal Coupling (

): Each couples differently to the

The Pyrrolidine Ring

In

-

1.7–1.8 ppm: The

-carbons (C3'/C4' of the ring). -

2.5–2.7 ppm: The

-carbons (C2'/C5' of the ring). These are deshielded by the nitrogen. Note: If the spectrum is taken at low temperature, or in a solvent that slows N-inversion, these multiplets will become significantly more complex.

Experimental Validation Protocol

To confirm the identity of synthesized 2-pyrrolidin-1-ylpropan-1-ol, follow this self-validating workflow.

Step 1: Sample Preparation

-

Solvent: Dissolve ~10 mg of the analyte in 0.6 mL of Chloroform-d (

) .-

Why:

minimizes hydrogen bonding compared to DMSO, usually resulting in sharper resolution of the diastereotopic coupling constants.

-

-

Reference: Ensure TMS (0.00 ppm) is present.

Step 2: Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans (NS): Minimum 16 scans to resolve the end of the methyl doublet clearly.

-

Delay (D1): Set to

2.0 seconds to ensure full relaxation of the methyl protons for accurate integration.

Step 3: The Shake (Crucial Validation)

After acquiring the initial spectrum:

-

Add 1-2 drops of Deuterium Oxide (

) to the NMR tube. -

Shake vigorously and allow phases to separate (or use

for a single phase). -

Re-acquire: The broad singlet assigned to -OH (3.0–5.0 ppm) must disappear.

-

Observation: This confirms the hydroxyl group and often sharpens the

methylene signals by removing H-bonding broadening.

Synthesis Context & Pathway

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted pyrrolidine). The target molecule is typically synthesized via the reduction of Alanine derivatives or nucleophilic substitution.

-

Route A (Amino Acid Reduction): L-Alanine

L-Alaninol -

Route B (Ring Opening): Note on Regioselectivity: Reaction of propylene oxide with pyrrolidine typically favors the 1-amino-2-propanol isomer (attack at terminal carbon). To achieve the 2-amino-1-propanol core (target), one often starts with 2-bromopropan-1-ol or reduces 2-(pyrrolidin-1-yl)propanoate .

Diagram: Connectivity & Coupling Network

The following diagram illustrates the spin-spin coupling network that dictates the multiplet structures described above.

Caption: Spin system connectivity showing the central role of the C2 Methine in coupling the Methyl group and the diastereotopic C1 Methylene protons.[4]

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for ABX systems and diastereotopic protons).

-

AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 15462 (Analogous: 2-Amino-1-propanol derivatives).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for stereoelectronic effects in NMR).

-

Reich, H. J. (2024). WinPLT NMR Coupling Analysis. University of Wisconsin-Madison.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Chiral Amino Alcohols

Executive Summary

Chiral amino alcohols are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these compounds is critical, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. Consequently, the development of robust, sensitive, and reliable analytical methods for their enantioselective analysis is paramount in drug discovery, development, and quality control. This guide provides a comprehensive overview of the mass spectrometry-based techniques for the analysis of chiral amino alcohols. We will delve into the core principles, practical methodologies, and advanced strategies, offering field-proven insights to empower researchers, scientists, and drug development professionals in this critical area of analysis.

Introduction: The Significance and Challenge of Chiral Amino Alcohols

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a carbon skeleton that includes at least one stereocenter. Their prevalence in nature and their utility as building blocks in synthetic chemistry have made them indispensable in the pharmaceutical industry.[1] For instance, they form the chiral backbone of numerous drugs, including beta-blockers, antiretrovirals, and chemotherapeutic agents.

The critical challenge in their analysis lies in their chirality. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This includes their mass-to-charge ratio (m/z), rendering them indistinguishable by conventional mass spectrometry alone. Therefore, successful MS analysis hinges on coupling it with a chiral separation or recognition technique.

The Core Challenge: Overcoming Mass Spectrometry's "Chiral Blindness"

A mass spectrometer separates ions based on their m/z. Since enantiomers have the same molecular weight and charge, they will produce a single signal in a mass spectrum. To resolve and quantify individual enantiomers, a preceding step that introduces stereochemical differentiation is mandatory. The primary strategies to achieve this can be broadly categorized as indirect and direct methods.

Strategies for Enantiomeric Resolution Coupled with Mass Spectrometry

The choice of analytical strategy depends on several factors including the complexity of the sample matrix, the required sensitivity, the availability of instrumentation, and the specific properties of the amino alcohol.

Indirect Method: Pre-Column Derivatization to Form Diastereomers

This widely-used approach involves reacting the chiral amino alcohol with a chiral derivatizing agent (CDA) to form diastereomers.[2] Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard achiral chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC). The separated diastereomers can then be detected and quantified by mass spectrometry.[3]

Causality Behind the Choice of Derivatizing Agent:

The ideal CDA should:

-

Be enantiomerically pure.

-

React rapidly and quantitatively with the analyte under mild conditions.

-

Produce stable diastereomers.

-

Impart good chromatographic properties and enhance MS ionization.

Common Chiral Derivatizing Agents:

| Derivatizing Agent | Target Functional Group | Key Advantages |

| Marfey's Reagent (FDAA) | Primary & Secondary Amines | High reactivity, strong UV chromophore, excellent MS response.[4] |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amines | Rapid reaction, fluorescent products, suitable for sensitive analysis.[2] |

| (S)-Naproxen chloride | Amines, Alcohols | Forms stable derivatives, good for LC-MS analysis.[5] |

| (R)-BiAC | Primary Amines | Enables attomolar level detection with MS.[3] |

Mechanism of Diastereomer Formation with FDAA (Marfey's Reagent):

Caption: Reaction of enantiomeric amino alcohols with FDAA to form separable diastereomers.

Direct Method: Chiral Chromatography

Direct methods utilize a chiral stationary phase (CSP) in the HPLC column to achieve enantiomeric separation.[6][7] The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.

Causality Behind the Choice of Chiral Stationary Phase:

The selection of a suitable CSP is crucial and often requires screening. The choice is guided by the structure of the analyte, particularly the functional groups near the stereocenter.

Common Types of Chiral Stationary Phases:

| CSP Type | Chiral Selector | Typical Applications |

| Pirkle-type | π-acidic or π-basic aromatic rings | Broad applicability for various compound classes.[6] |

| Polysaccharide-based | Cellulose or amylose derivatives | Widely used for a broad range of chiral compounds. |

| Macrocyclic Glycopeptide | Antibiotics (e.g., Teicoplanin, Vancomycin) | Excellent for amino acids and peptides. |

| Ligand Exchange | Metal complex with a chiral ligand | Primarily for amino acids and hydroxy acids.[6] |

Advanced MS-based Techniques: Ion Mobility Spectrometry (IMS)

Ion mobility spectrometry (IMS) is a gas-phase separation technique that can be coupled with mass spectrometry (IM-MS).[8] It separates ions based on their size, shape, and charge.[9] While IMS alone cannot separate enantiomers, in combination with a chiral modifier or by forming diastereomeric complexes, it can provide rapid chiral analysis.[5][10] Trapped ion mobility spectrometry (TIMS) is a high-resolution IMS technique that has shown great promise for chiral analysis.[4][11]

Method Development and Validation: A Practical Guide

Developing a robust and reliable LC-MS/MS method for chiral amino alcohol analysis requires a systematic approach. Here, we provide a generalized protocol for the indirect method using derivatization, followed by validation considerations based on FDA and ICH guidelines.[12][13][14][15][16]

Experimental Protocol: Indirect Chiral Analysis by LC-MS/MS

Objective: To quantify the enantiomers of a chiral amino alcohol in a plasma matrix.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound). b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube.

2. Derivatization: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 50 µL of borate buffer (pH 8.5). c. Add 50 µL of a 10 mg/mL solution of Marfey's reagent (FDAA) in acetone. d. Vortex and incubate at 40°C for 1 hour. e. Cool the reaction mixture to room temperature and add 10 µL of 1 M HCl to quench the reaction. f. Add 100 µL of the initial mobile phase to the mixture.

3. LC-MS/MS Analysis:

- LC System: Standard HPLC or UHPLC system.

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the diastereomers.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- MS System: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Acquisition Mode: Multiple Reaction Monitoring (MRM).[17]

4. Data Analysis: a. Integrate the peak areas for each diastereomer and the internal standard. b. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. c. Determine the concentration of each enantiomer in the unknown samples from the calibration curve.

Workflow for Indirect Chiral Amino Alcohol Analysis:

Caption: A typical workflow for the analysis of chiral amino alcohols using derivatization followed by LC-MS/MS.

Method Validation

A developed method must be validated to ensure it is fit for its intended purpose.[12][13] Key validation parameters according to ICH and FDA guidelines include:

-

Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[12]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Stability: The chemical stability of the analyte in the sample matrix under specific conditions for specific intervals.

Troubleshooting and Best Practices

-

Poor Peak Shape: This can be due to column overload, inappropriate mobile phase pH, or secondary interactions. Adjust sample concentration, mobile phase composition, or try a different column.

-

Incomplete Derivatization: Optimize reaction time, temperature, pH, and reagent concentration. Ensure reagents are fresh.

-

Enantiomeric Ratio Inaccuracy: This could be due to racemization during sample preparation or derivatization. Use milder conditions. Ensure the chiral derivatizing agent is of high enantiomeric purity.

-

Matrix Effects: Co-eluting endogenous components can cause ion suppression or enhancement. Improve sample cleanup, modify chromatography, or use a stable isotope-labeled internal standard.

Conclusion and Future Outlook

Mass spectrometry coupled with chiral separation techniques provides a powerful platform for the analysis of chiral amino alcohols. The choice between indirect and direct methods depends on the specific analytical challenge. The indirect approach, involving derivatization, is often robust and can be implemented on standard LC-MS systems. Direct analysis on chiral stationary phases offers a more streamlined workflow but may require more extensive method development.

The emergence of high-resolution ion mobility spectrometry is set to revolutionize chiral analysis by offering rapid, gas-phase separations.[4][5][9][10][11] As the demand for enantiopure pharmaceuticals continues to grow, the development of even more sensitive, high-throughput, and robust analytical methods will remain a key focus for the scientific community.

References

-

Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. (2021). PubMed. Available at: [Link]

-

Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (2021). Chemical Science (RSC Publishing). Available at: [Link]

-

LC–MS for the Separation of Biopharmaceuticals Reviewed. (2024). Chromatography Online. Available at: [Link]

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). NIH. Available at: [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Available at: [Link]

-

LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers. Available at: [Link]

-

Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. (2026). Organic Letters - ACS Publications. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures. (2024). FDA. Available at: [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2019). PMC - NIH. Available at: [Link]

-

Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study. (2016). PubMed. Available at: [Link]

-

Amino alcohol-derived chiral stationary phases. (2013). PubMed. Available at: [Link]

-

(PDF) Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

-

(PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate. Available at: [Link]

-

Single ion mobility monitoring (SIM2) stitching method for high-throughput and high ion mobility resolution chiral analysis. (2024). NIH. Available at: [Link]

-

Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Available at: [Link]

-

Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). PMC - PubMed Central. Available at: [Link]

-

HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

-

Ion Mobility Mass Spectrometry Development and Applications. (2022). Taylor & Francis. Available at: [Link]

-

Importance of LCMS in Drug Discovery | Vinayak Nadiger | CSI. (2021). YouTube. Available at: [Link]

-

Gas Phase Chiral Separations By Ion Mobility Spectrometry. (2006). PMC - NIH. Available at: [Link]

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

-

Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility. Scilit. Available at: [Link]

Sources

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Gas Phase Chiral Separations By Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Single ion mobility monitoring (SIM2) stitching method for high-throughput and high ion mobility resolution chiral analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 16. dujps.com [dujps.com]

- 17. youtube.com [youtube.com]

The Pyrrolidine Scaffold in CNS Therapeutics: Pharmacophore Engineering and Strategic Application

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the pyrrolidine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets while possessing intrinsic physicochemical properties favorable for Blood-Brain Barrier (BBB) penetration. This guide dissects the pyrrolidine core not merely as a structural ring, but as a programmable platform for vector-based drug design, analyzing its role in successful therapeutics like Levetiracetam and its utility in next-generation GPCR ligands.

Part 1: The Physicochemical Imperative

The "Goldilocks" Basicity and BBB Permeability

The pyrrolidine ring offers a distinct advantage over its six-membered counterpart, piperidine, regarding CNS penetration. The secondary amine of pyrrolidine typically exhibits a pKa of ~11.3, while N-substituted derivatives often drop to the 9.0–10.0 range. However, for CNS efficacy, the uncharged species is required to cross the endothelial tight junctions of the BBB via passive diffusion.

-

Causality: High basicity leads to >99% ionization at physiological pH (7.4), trapping the molecule in the periphery.

-

Strategic Modulation:

-

Amidation: Converting the nitrogen into a lactam (e.g., Levetiracetam) or amide removes basicity entirely, facilitating passive transport but requiring alternative binding interactions (e.g., dipole-dipole) to replace the ionic salt bridge.

-

Electron Withdrawing Groups (EWG): Placing fluorine or oxygen on the C3/C4 positions lowers the pKa of the ring nitrogen via the inductive effect, increasing the fraction of non-ionized species (

) without abolishing the capacity for salt-bridge formation at the target site.

-

Conformational Restriction and Entropy